molecular formula C20H19N5OS B6490578 N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide CAS No. 1358919-51-3

N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide

Cat. No. B6490578
CAS RN: 1358919-51-3
M. Wt: 377.5 g/mol
InChI Key: HNCGTOJLPRLWSJ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives and quinoxaline derivatives are important classes of heterocyclic compounds. They have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising cytotoxic activity against various cancer cell lines .


Synthesis Analysis

These compounds are typically synthesized via aromatic nucleophilic substitution reactions . For example, 1,2,4-triazole derivatives can be synthesized by reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

These compounds have been subjected to various chemical reactions during their synthesis. For example, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol leads to the formation of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .

Safety and Hazards

The safety of these compounds has been evaluated on normal cell lines. Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13(2)14-7-9-15(10-8-14)22-18(26)11-27-20-19-24-21-12-25(19)17-6-4-3-5-16(17)23-20/h3-10,12-13H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCGTOJLPRLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-yl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide

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